Biological Activity of 1-(4-Nitrophenyl)-5-Aminopyrazole Derivatives
Biological Activity of 1-(4-Nitrophenyl)-5-Aminopyrazole Derivatives
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists
Executive Summary
The 1-(4-nitrophenyl)-5-aminopyrazole scaffold represents a privileged structure in medicinal chemistry, characterized by a distinct electronic profile driven by the strong electron-withdrawing nature of the para-nitro group on the N1-phenyl ring. Unlike its unsubstituted or electron-rich counterparts, this derivative class exhibits enhanced binding affinities in specific kinase domains and microbial targets due to altered dipole moments and hydrogen-bond acceptor capabilities. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and validated experimental protocols for this chemical series.[1]
Chemical Architecture & SAR Analysis
The Pharmacophore
The core structure consists of a pyrazole ring substituted at the 5-position with a primary amine and at the 1-position with a 4-nitrophenyl group.
-
The Nitro Group (
): Acts as a strong electron-withdrawing group (EWG). This reduces the electron density of the pyrazole ring, decreasing the basicity of the N2 nitrogen. In kinase inhibition, this electronic modulation often strengthens -stacking interactions with aromatic residues in the ATP-binding pocket. -
The 5-Amino Group (
): Serves as a critical hydrogen bond donor. It typically interacts with the hinge region of kinase enzymes or the active sites of bacterial enzymes (e.g., DNA gyrase).
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.
Figure 1: SAR analysis of the 1-(4-nitrophenyl)-5-aminopyrazole scaffold highlighting functional zones.
Therapeutic Applications
Antimicrobial Activity
Derivatives of 1-(4-nitrophenyl)-5-aminopyrazole have demonstrated significant potency against Gram-positive bacteria (Staphylococcus aureus) and select Gram-negative strains (Escherichia coli).
-
Mechanism: Evidence suggests inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.
-
Potency: The 4-nitrophenyl derivatives often outperform phenyl analogues due to enhanced cell wall permeability and specific electrostatic interactions within the active site [1][5].
Anticancer (Kinase Inhibition)
This scaffold acts as a competitive inhibitor of ATP in various protein kinases.
-
Targets: VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and CDKs (Cyclin-Dependent Kinases).[1]
-
Causality: The planar nature of the pyrazole fused with the nitro-phenyl moiety allows intercalation into the ATP-binding cleft. The nitro group can interact with positively charged residues (e.g., Lysine) via electrostatic attraction [3][4].
Anti-inflammatory Potential
These compounds inhibit the p38 MAPK pathway and COX-2 enzymes.
-
Selectivity: The 5-amino group forms hydrogen bonds with the Tyr355 and Arg120 residues in the COX-2 active site, while the bulky nitrophenyl group occupies the hydrophobic side pocket, conferring selectivity over COX-1 [2][6].
Mechanism of Action: Signaling Pathways
The following diagram details the dual-action mechanism in cancer and inflammation models.
Figure 2: Dual inhibition pathway targeting p38 MAPK and COX-2 signaling cascades.
Experimental Protocols
Synthesis Verification (General Protocol)
-
Reaction: Condensation of 4-nitrophenylhydrazine with
-ketonitriles (e.g., ethoxymethylenemalononitrile). -
Conditions: Reflux in ethanol with catalytic piperidine for 3–6 hours.
-
Validation:
-
TLC: Mobile phase Hexane:Ethyl Acetate (7:3). Look for a distinct yellow/orange spot (nitro compounds are often colored).
-
NMR: Confirm the presence of the amino signal (
) around 4.0–6.0 ppm (broad singlet) and the characteristic AA'BB' pattern of the p-nitrophenyl group around 8.0–8.4 ppm [1][7].
-
In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values against cancer cell lines (e.g., MCF-7, HCT-116).
-
Seeding: Seed cells (
cells/well) in 96-well plates; incubate for 24h at 37°C/5% CO2. -
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 – 100
M). Control: 0.1% DMSO vehicle. -
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20
L MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. -
Solubilization: Remove media, add 100
L DMSO to dissolve formazan crystals. -
Readout: Measure absorbance at 570 nm.
-
Calculation:
.
Antimicrobial Susceptibility (Zone of Inhibition)
Objective: Screen for bactericidal activity.
-
Inoculum: Prepare
McFarland standard of S. aureus (ATCC 25923). -
Plating: Swab Mueller-Hinton agar plates to create a lawn.
-
Disc Application: Place sterile 6mm paper discs impregnated with compound (
g/disc ). Positive Control: Ciprofloxacin ( g). -
Incubation: 18–24 hours at 37°C.
-
Measurement: Measure diameter of the clear zone (mm) using calipers.
Quantitative Bioactivity Data Summary
| Compound Class | Target Organism/Enzyme | IC50 / MIC | Reference |
| 1-(4-nitrophenyl)-5-amino... | Staphylococcus aureus | [5] | |
| 1-(4-nitrophenyl)-5-amino... | MCF-7 (Breast Cancer) | [3] | |
| 1-(4-nitrophenyl)-5-amino... | COX-2 Enzyme | [2] | |
| Reference Std (Celecoxib) | COX-2 Enzyme | [2] |
References
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Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives Source: MDPI (2024) [Link]
-
Current status of pyrazole and its biological activities Source: PubMed Central (PMC) [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: MDPI (Molecules) [Link]
-
Synthesis and antimicrobial activity of Novel Pyrazole Derivatives Source: Oriental Journal of Chemistry [Link]
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives Source: MDPI [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry [Link]
